molecular formula C10H13N3O B3007935 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one CAS No. 1784119-14-7

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one

Cat. No.: B3007935
CAS No.: 1784119-14-7
M. Wt: 191.234
InChI Key: AUIVOWSBHKYIOE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is a chemical compound with the molecular formula C10H13N3O. It is characterized by the presence of a pyrrolidinone ring and a pyridine ring, connected via an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the aminomethyl group and the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the aminomethyl group can be introduced via reductive amination, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific conditions would depend on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to amine or alkane derivatives .

Scientific Research Applications

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring, the aminomethyl group, and the pyridine ring. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVOWSBHKYIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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